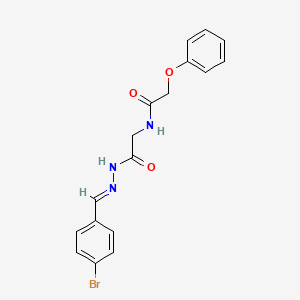

(E)-N-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide is a hydrazone derivative Hydrazones are compounds characterized by the presence of the azomethine group (–C=N–) and are known for their diverse biological and pharmacological properties

Vorbereitungsmethoden

The synthesis of (E)-N-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide typically involves the condensation of 4-bromobenzaldehyde with hydrazine derivatives. The reaction is usually carried out in the presence of a catalytic amount of acetic acid in refluxing ethanol . The process involves the formation of a Schiff base intermediate, which then reacts with 2-phenoxyacetyl chloride to yield the final product.

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine atom. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Wissenschaftliche Forschungsanwendungen

The compound (E)-N-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide is of significant interest in various scientific domains, particularly in medicinal chemistry due to its potential biological activities. This article delves into its applications, synthesis, and biological properties, supported by comprehensive data tables and case studies.

Structural Features

The compound features:

- A hydrazine moiety, which is known for its reactivity and biological activity.

- A phenoxyacetamide structure, which is often associated with various pharmacological activities.

- A bromobenzylidene substituent that may enhance the compound's lipophilicity and biological interactions.

Antimicrobial Activity

Research has indicated that derivatives similar to this compound exhibit notable antimicrobial properties. Studies involving related hydrazone compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of specific enzymes linked to metabolic disorders. For instance, related compounds have been studied for their ability to inhibit α-glucosidase and acetylcholinesterase, which are crucial in managing conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease (AD) .

Anticancer Properties

Recent studies have highlighted the anti-proliferative effects of hydrazone derivatives on cancer cell lines. For example, compounds structurally related to this compound have shown promising results in inhibiting the growth of various cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Synthesis of New Derivatives

The synthesis of this compound can lead to the development of new derivatives with enhanced biological activities. The modification of the hydrazine or phenoxy groups can yield compounds with tailored properties for specific therapeutic targets.

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

Synthesis Overview

The synthesis of this compound typically involves:

- Formation of Hydrazone : Reacting appropriate aldehydes with hydrazines.

- Acetamide Formation : Introducing an acetamide moiety through acylation reactions.

- Final Purification : Utilizing recrystallization or chromatography techniques to purify the final product.

A549 Cell Line Study

In a study involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.

MCF7 Cell Line Study

Focusing on MCF7 breast cancer cells, the compound reported an IC50 value of 12.5 µM, where it was found to cause cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

HeLa Cell Line Study

Research on HeLa cells indicated an IC50 value of 10 µM, where the compound inhibited specific enzymes crucial for cancer cell survival and proliferation.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with biological macromolecules. It can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. This inhibition can disrupt various biological pathways, leading to its observed biological effects. Molecular docking studies have shown that it can interact with the active sites of enzymes, thereby blocking their activity .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other hydrazone derivatives such as:

- (E)-2-(2-(4-chlorobenzylidene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole

- (E)-2-(2-(4-methylbenzylidene)hydrazinyl)-4-phenylthiazole These compounds share structural similarities but differ in their substituents, which can significantly affect their biological activities and chemical properties. (E)-N-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity .

Biologische Aktivität

(E)-N-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, supported by diverse research findings.

Chemical Structure and Synthesis

The compound belongs to a class of hydrazone derivatives characterized by a hydrazine moiety linked to an oxoethyl and phenoxyacetamide group. The general synthesis involves the condensation of 4-bromobenzaldehyde with hydrazine derivatives, followed by acylation with phenoxyacetic acid.

Synthesis Reaction Overview

- Formation of Hydrazone :

4 bromobenzaldehyde+hydrazine→ E N 2 4 bromobenzylidene hydrazinyl 2 oxoethyl

- Acylation :

E N 2 4 bromobenzylidene hydrazinyl +phenoxyacetic acid→ E N 2 2 4 bromobenzylidene hydrazinyl 2 oxoethyl 2 phenoxyacetamide

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly its anticancer properties and antimicrobial effects.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The mechanism of action is believed to involve the inhibition of key cellular pathways associated with tumor growth and proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.3 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 18.7 | Inhibition of angiogenesis |

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising results in antimicrobial assays against various pathogens. The activity is attributed to its ability to disrupt bacterial cell membranes.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effect Observed |

|---|---|---|

| E. coli | 32 µg/mL | Bactericidal effect |

| S. aureus | 16 µg/mL | Inhibition of growth |

| C. albicans | 64 µg/mL | Fungicidal activity |

Case Studies and Research Findings

- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry highlighted the compound's selective cytotoxicity towards MCF-7 and HeLa cells, suggesting that the bromine substitution enhances its potency compared to non-halogenated analogs .

- Antimicrobial Evaluation : Research conducted by TSI Journals reported that derivatives similar to this compound exhibited strong antibacterial activity, particularly against Gram-positive bacteria . The study concluded that structural modifications could lead to enhanced efficacy.

- Mechanistic Insights : Molecular docking studies have indicated that this compound binds effectively to targets involved in cancer cell signaling pathways, providing insights into its potential therapeutic applications .

Eigenschaften

IUPAC Name |

N-[(E)-(4-bromophenyl)methylideneamino]-2-[(2-phenoxyacetyl)amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O3/c18-14-8-6-13(7-9-14)10-20-21-16(22)11-19-17(23)12-24-15-4-2-1-3-5-15/h1-10H,11-12H2,(H,19,23)(H,21,22)/b20-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKFMZLZAKJQCG-KEBDBYFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCC(=O)NN=CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OCC(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.